Methoxypropanol

描述

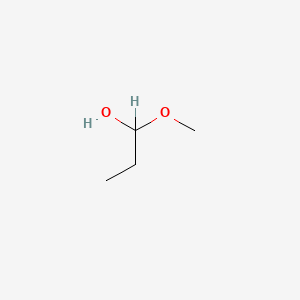

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-methoxypropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-3-4(5)6-2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHENQXAPVKABON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50891182 | |

| Record name | 1-Methoxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1320-67-8, 13071-62-0, 28677-93-2 | |

| Record name | Propylene glycol methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methoxy-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013071620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methoxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methoxypropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methoxy-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHOXY-1-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80C1FW8ZKN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Derivative Synthesis

Reactions Involving Ether and Alcohol Functional Groups

The ether linkage in methoxypropanol is relatively unreactive. atamanchemicals.com Conversely, the secondary alcohol group readily participates in several important chemical transformations.

This compound reacts with carboxylic acids and oxoacids to produce esters and water. atamanchemicals.commasterorganicchemistry.comwikipedia.orgstudy.com This reaction is a cornerstone of its industrial use, particularly in the production of solvents and coatings. The esterification process involves the reaction of the hydroxyl group of this compound with a carboxylic acid, typically in the presence of an acid catalyst to increase the reaction rate.

A significant industrial application of this reaction is the synthesis of propylene (B89431) glycol methyl ether acetate (B1210297) (PMA), which is discussed in more detail in section 3.2.1. The general scheme for the esterification of this compound is as follows:

CH₃OCH₂CH(OH)CH₃ + RCOOH ⇌ CH₃OCH₂CH(OOCR)CH₃ + H₂O

(this compound + Carboxylic Acid ⇌ this compound Ester + Water)

The reaction is reversible, and the yield of the ester can be maximized by removing water as it is formed.

The secondary alcohol group of this compound can be oxidized to form a ketone. atamanchemicals.commasterorganicchemistry.comwikipedia.orgstudy.com This reaction typically involves the use of an oxidizing agent. The specific product of this oxidation is methoxyacetone. This transformation is a common reaction for secondary alcohols and demonstrates the reactivity of the hydroxyl group in this compound.

CH₃OCH₂CH(OH)CH₃ + [O] → CH₃OCH₂C(=O)CH₃ + H₂O

(this compound + Oxidizing Agent → Methoxyacetone + Water)

The hydroxyl group of this compound can act as an initiator in certain polymerization reactions. masterorganicchemistry.comwikipedia.orgstudy.com Specifically, it can initiate the polymerization of isocyanates and epoxides. masterorganicchemistry.comwikipedia.orgstudy.com In these reactions, the oxygen atom of the hydroxyl group acts as a nucleophile, attacking the electrophilic carbon of the monomer (e.g., in an epoxide ring or an isocyanate group), thereby starting the polymerization chain. This property is utilized in the synthesis of various polymers where a terminal hydroxyl group is desired for further reactions or to modify the polymer's properties.

Synthesis of this compound Derivatives

The reactivity of this compound, primarily at its hydroxyl group, allows for the synthesis of important industrial chemicals.

One of the most significant derivatives of this compound is propylene glycol methyl ether acetate (PMA), also known as 1-methoxy-2-propyl acetate. PMA is widely used as a solvent in paints, inks, and coatings. It is synthesized through the esterification of 1-methoxy-2-propanol (B31579) with acetic acid. askfilo.com

The reaction is typically catalyzed by a strong acid, such as sulfuric acid, or more modernly, by heterogeneous catalysts like ion-exchange resins (e.g., Amberlyst-35) to minimize corrosion and environmental concerns. askfilo.com Research has shown that using an ion-exchange resin can achieve high equilibrium yields of PMA. For instance, under optimized conditions of a reaction temperature of 353 K, an initial molar ratio of 1-methoxy-2-propanol to acetic acid of 1:3, and a catalyst loading of 10 wt%, a PMA equilibrium yield of 78% can be reached. askfilo.com

The kinetics of this reaction have been studied, and models such as the Langmuir–Hinshelwood–Hougen–Watson (LHHW) model have been found to be consistent with experimental data, suggesting a surface reaction-controlled process with an apparent activation energy of approximately 62.0 ± 0.2 kJ/mol. askfilo.com

| Reaction Parameter | Optimized Condition | Resulting PMA Yield |

| Temperature | 353 K | 78% |

| Molar Ratio (PM:AA) | 1:3 | 78% |

| Catalyst Loading | 10 wt% | 78% |

Data derived from a study on the esterification of 1-methoxy-2-propanol over an ion-exchange resin. askfilo.com

Beyond esterification, the alcohol functionality of this compound can undergo further etherification to produce other ether derivatives. A well-established method for the synthesis of ethers is the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction to form a new ether.

In the case of this compound, it would first be treated with a strong base, such as sodium hydride (NaH), to form the corresponding methoxypropoxide ion. This alkoxide can then be reacted with a primary alkyl halide (e.g., ethyl iodide) to yield a new, unsymmetrical ether.

Step 1: Formation of the Alkoxide CH₃OCH₂CH(OH)CH₃ + NaH → CH₃OCH₂CH(O⁻Na⁺)CH₃ + H₂

(this compound + Sodium Hydride → Sodium Methoxypropoxide + Hydrogen Gas)

Step 2: Nucleophilic Substitution CH₃OCH₂CH(O⁻Na⁺)CH₃ + R-X → CH₃OCH₂CH(OR)CH₃ + NaX

(Sodium Methoxypropoxide + Alkyl Halide → 1-methoxy-2-alkoxypropane + Sodium Halide)

This synthetic route allows for the introduction of a variety of alkyl groups (R) onto the oxygen atom of the original hydroxyl group, leading to the formation of a diverse range of di-alkoxy derivatives. For this reaction to be efficient, primary alkyl halides are preferred to minimize competing elimination reactions.

Applications in Advanced Chemical Systems and Processes

Solvent Properties and Their Scientific Basis

The efficacy of methoxypropanol as a solvent is rooted in its molecular structure, which features both a polar hydroxyl group and a less polar ether group. This dual functionality allows it to dissolve a wide array of substances, from polar to non-polar, making it a valuable component in numerous chemical preparations.

Solvency for Polymer Systems and Resins

This compound is an excellent solvent for a wide variety of resins used in coatings and inks. schlenk.com Its ability to dissolve these polymers is a critical factor in the formulation of paints, varnishes, and other protective coatings. Among the resins for which this compound demonstrates good solvency are:

Acrylics

Epoxies

Alkyds

Polyesters

Nitrocellulose

Polyurethanes

The solvency of this compound for these diverse polymer systems can be attributed to its ability to form hydrogen bonds via its hydroxyl group, while the ether linkage provides a site for van der Waals interactions. This combination allows it to effectively solvate the polymer chains, reducing the viscosity of the formulation and ensuring a smooth and even application. atamanchemicals.comkremer-pigmente.com In high-solids acrylic systems, for instance, this compound is particularly effective at reducing viscosity. atamanchemicals.com

Table 1: this compound Solvency in Various Resin Systems

| Resin Type | Solvency | Application |

| Acrylic | Excellent | Coatings, Inks |

| Epoxy | Excellent | Coatings, Adhesives |

| Alkyd | Good | Paints, Varnishes |

| Polyester | Good | Coatings |

| Nitrocellulose | Excellent | Lacquers, Inks |

| Polyurethane | Good | Coatings, Adhesives |

Role as a Coalescing Agent in Film Formation

In water-based latex paints and inks, this compound plays a crucial role as a coalescing agent, facilitating the formation of a continuous, uniform film as the coating dries. kremer-pigmente.comatamanchemicals.com The process of film formation in these systems occurs in three stages: evaporation of water, close packing of polymer particles, and finally, coalescence of these particles into a continuous film.

This compound's function as a coalescing agent is to temporarily lower the glass transition temperature (Tg) of the polymer particles, allowing them to soften and fuse. coatingsworld.com This is essential for proper film formation, especially at lower temperatures. A key metric in this context is the Minimum Film Formation Temperature (MFFT), which is the lowest temperature at which a latex or emulsion will form a continuous film. coatingsworld.com this compound effectively reduces the MFFT, ensuring that a durable, protective film can be formed under a wider range of environmental conditions. dtu.dk

The scientific basis for this action lies in the partitioning of the this compound into the polymer phase as water evaporates. This temporarily plasticizes the polymer particles, allowing them to deform and merge. As the film continues to dry, the this compound evaporates, and the polymer returns to its original hardness, resulting in a tough and resilient coating. coatingsworld.com

Coupling Agent Mechanisms

This compound also functions as a highly effective coupling agent, particularly in formulations that contain both water and organic components. kremer-pigmente.comatamanchemicals.com A coupling agent acts as a bridge between two immiscible phases, creating a stable, homogeneous mixture. This compound's ability to perform this function is a direct result of its amphiphilic nature. The hydroxyl group is hydrophilic, making it readily soluble in water, while the methoxypropyl group is more lipophilic, allowing it to interact with organic components. atamanchemicals.com

This dual character is particularly valuable in:

Water-thinnable coating systems: this compound improves the solubility and stability of synthetic resins that are made soluble with amines or ammonia. kremer-pigmente.com

Solvent blends for water-based inks: It is used as a coupling agent in gravure, flexographic, and silk screen printing inks to ensure the compatibility of the various components. atamanchemicals.com

Industrial and household cleaners: It helps to couple the water and organic solvent phases, leading to more effective cleaning formulations. atamanchemicals.com

The mechanism of action involves this compound molecules orienting themselves at the interface between the water and organic phases, reducing the interfacial tension and allowing for the formation of a stable microemulsion. This results in a homogeneous product with improved performance characteristics. atamanchemicals.com

Role in Specialized Chemical Formulations

The unique solvent properties of this compound make it a key ingredient in a variety of specialized chemical formulations, particularly in the coatings and inks industries.

Industrial Coating Systems and Dispersions

In industrial coating systems, this compound is valued for its ability to control viscosity and improve the application properties of the coating. atamanchemicals.com It is frequently used in:

Epoxy and high-solids acrylic systems: this compound offers better viscosity reduction than many other glycol ethers, which is a significant advantage in these high-performance coatings. atamanchemicals.com

Industrial spray coatings and enamels: The addition of 5-10% this compound can help to eliminate common coating defects such as "blushing" (a whitish tarnish) and the "orange peel" effect. kremer-pigmente.com It also improves the gloss and adhesion of the final coating. kremer-pigmente.com

Two-pack epoxy systems: It is an effective solvent for both the epoxy resin and the polyamine or polyamide hardeners, ensuring a uniform mixture and proper curing. kremer-pigmente.com

The relatively slow evaporation rate of this compound is also beneficial in many coating applications, as it allows the coating to remain workable for longer, promoting better flow and leveling. kremer-pigmente.com

Table 2: this compound in Industrial Coating Formulations

| Coating System | Function of this compound | Resulting Benefit |

| High-Solids Acrylic | Viscosity reduction | Improved application |

| Industrial Spray Coatings | Defect prevention, gloss enhancement | High-quality finish |

| Two-Pack Epoxy | Solvent for resin and hardener | Uniform curing |

Advanced Ink Formulations

This compound is a widely used solvent in the formulation of printing inks, including those for gravure, flexographic, and screen printing processes. schlenk.comschlenk.com It serves as a carrier for the pigments and resins, and its evaporation rate can be tailored to the specific printing process. kremer-pigmente.com

Key roles of this compound in advanced ink formulations include:

Controlling drying time: As a solvent with a moderate evaporation rate, it helps to ensure that the ink does not dry too quickly on the printing press, while still allowing for rapid drying on the substrate. kremer-pigmente.com

Improving print quality: this compound's low surface tension allows for better wetting of the substrate, which can lead to sharper and more vibrant prints. kremer-pigmente.com It also helps to prevent blurred lettering by ensuring even spreading of the ink. kremer-pigmente.com

Preventing defects: In printing, it can help to prevent issues such as the formation of residues on printing rollers. kremer-pigmente.com

This compound's high solvency also means that it is often the last component to evaporate from the ink film. This ensures that all other components remain dissolved until the very end of the drying process, contributing to a high-gloss, well-defined print. kremer-pigmente.com

Additive in Metal Degreasing Agents and Hydraulic Fluids

This compound in Metal Degreasing Agents

In the realm of industrial cleaning, this compound is a key ingredient in many metal degreasing agents due to its strong solvency power against both polar and non-polar substances. atamanchemicals.comdhalopchemicals.com This allows it to effectively break down and remove a variety of contaminants commonly found on metal surfaces, such as oils, greases, and other industrial lubricants. epochem.iralliancechemical.com Its ability to act as a coupling agent is also crucial in water-based cleaning formulations, where it helps to create stable and effective solutions. saiper.com

The effectiveness of glycol ethers, including this compound, in cleaning applications is well-documented. For instance, in ultrasonic cleaning processes, propylene (B89431) glycol ethers have been studied as safer, yet effective, alternatives to halogenated solvents like tetrachloroethylene. Research has shown that the cavitation intensity, a key factor in ultrasonic cleaning effectiveness, can be significantly higher in certain propylene glycol ethers compared to traditional solvents, albeit at different operating temperatures.

| Solvent | Relative Cavitation Intensity vs. Tetrachloroethylene (TCE) | Optimal Temperature Range for Max Intensity |

|---|---|---|

| Tetrachloroethylene (TCE) | Baseline | Lower Temperatures |

| Dipropylene Glycol Methyl Ether (DPM) | > 2x TCE | Higher Temperatures |

| Dipropylene Glycol n-Propyl Ether (DPnP) | > 2x TCE | Higher Temperatures |

| Tripropylene Glycol Methyl Ether (TPM) | > 2x TCE | Higher Temperatures |

This table illustrates the enhanced cavitation intensity of propylene glycol ethers compared to tetrachloroethylene, highlighting their potential for high-efficiency cleaning.

The properties of this compound that make it an effective additive in metal degreasers include its moderate evaporation rate, low surface tension, and high dilution rate. atamanchemicals.com These characteristics contribute to its ability to penetrate and lift soils from metal surfaces without leaving residues.

This compound in Hydraulic Fluids

As a solvent, it can help to maintain the cleanliness of the hydraulic system by preventing the formation of sludge and deposits. lubrizol.com Its ability to reduce viscosity can be particularly beneficial, as hydraulic fluid viscosity is a critical factor in the efficiency of hydraulic systems. sydneysolvents.com.au A fluid with a stable viscosity across a range of temperatures ensures consistent performance and reduces energy losses. chempoint.com

The formulation of hydraulic fluids is a complex balance of base oils and various additives designed to achieve specific performance targets, including anti-wear properties, oxidation stability, and corrosion inhibition. chempoint.com While primary anti-wear agents are often zinc-based or zinc-free compounds, solvents and coupling agents like this compound play a supporting role in ensuring the homogeneity and stability of the fluid. lubrizol.com

| Property | Value/Description | Relevance to Application |

|---|---|---|

| Solvency | Excellent for polar and non-polar substances atamanchemicals.com | Effective removal of oils and greases in degreasers; maintains system cleanliness in hydraulic fluids. |

| Water Solubility | High sydneysolvents.com.au | Enables use in water-based cleaning formulations as a coupling agent. |

| Evaporation Rate | Fastest among glycol ethers sydneysolvents.com.au | Contributes to quick, residue-free drying in cleaning processes. |

| Viscosity Reduction | Better than heavier molecular weight glycol ethers sydneysolvents.com.au | Can modify the viscosity of hydraulic fluids for optimal performance. |

| Surface Tension | Low atamanchemicals.com | Enhances wetting and penetration of cleaning solutions on metal surfaces. |

This table summarizes the key properties of this compound that underpin its utility in metal degreasing and hydraulic fluid formulations.

Theoretical and Computational Studies of Methoxypropanol

Molecular Structure and Conformation Analysis

The three-dimensional structure and conformational isomers of molecules like methoxypropanol are critical to understanding their physical and chemical properties. Theoretical and computational methods are employed to analyze the conformational isomerism of propanol derivatives. nih.gov For similar compounds, studies have shown that conformers with specific fragment orientations (e.g., gauche orientation) can be strongly prevalent in both gas and solution phases. nih.gov This prevalence is often attributed to hyperconjugation rather than intramolecular hydrogen bonding. nih.gov

Computational chemistry facilitates the generation of molecular conformations, which is a crucial aspect of producing the three-dimensional geometry for a given molecule. arxiv.org Techniques involving diffusion models on inter-atomic distances are used to generate these conformations while preserving essential symmetries. arxiv.org For complex molecules, computational analyses can identify numerous bond types and angles, providing a detailed picture of the molecular geometry. asianresassoc.org

Quantum Chemical Calculations (e.g., Density Functional Theory applications)

Quantum chemical calculations are powerful tools for investigating the behavior of molecules at the atomic and subatomic levels. nih.gov Density Functional Theory (DFT) is a prominent computational quantum mechanical modeling method used to examine the electronic structure of atoms and molecules. dergipark.org.tr DFT studies provide insight into atomic geometries and the nature of chemical bonding, offering a valuable tool for understanding surface-adsorbate interactions by presenting accurate energetic and electronic properties. nih.gov

DFT calculations typically involve selecting a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to optimize the molecular structure and calculate various properties. dergipark.org.trresearchgate.net These calculations can determine optimized geometrical parameters including bond lengths, bond angles, and dihedral angles. researchgate.net

Electronic Properties and Bonding Characteristics

DFT calculations are instrumental in determining the electronic properties of this compound. A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which helps in calculating the energy gap of the molecule. dergipark.org.tr The distribution of charges within the molecule can be understood through methods like Mulliken population analysis, which affects the dipole moment, electronic structure, and other molecular properties. dergipark.org.tr

Natural Bond Orbital (NBO) analysis is another technique used to investigate the stability and charge delocalization within the molecule. dergipark.org.tr It can identify hyperconjugative interactions, such as the interaction of electrons in a σ bond with a neighboring antibonding π orbital, which are crucial for understanding molecular stability. nih.gov Bond order analysis helps in understanding the nature of chemical bonds, where a high bond order indicates a stronger attraction between atoms and thus greater stability. researchgate.net

In the context of surface interactions, DFT is used to calculate the Density of States (DOS) and Partial Density of States (PDOS). For a material like tin dioxide (SnO₂), calculations can determine the bandgap and valence bandwidth. nih.gov When a molecule like this compound adsorbs onto a surface, changes in the DOS and PDOS can account for an increase in electron energy and better electrical conductivity. nih.gov

Adsorption on Solid Surfaces for Gas Sensing Applications

The interaction of this compound with solid surfaces is a key area of research, particularly for the development of gas sensors. DFT studies have been extensively used to understand the sensing mechanism of this compound on metal oxide surfaces, such as tin dioxide (SnO₂), often decorated with noble metals like silver (Ag). nih.govresearchgate.net Ag-decorated SnO₂ mesoporous material has demonstrated high sensitivity and good selectivity towards this compound. researchgate.net

Computational models, such as a three-layer adsorption model (TLAM), have been proposed to investigate the gas sensing properties. researchgate.net This model considers:

The decoration of the metal (e.g., Ag) on the SnO₂ surface.

The adsorption of molecular oxygen on the decorated surface.

The subsequent adsorption of the target volatile organic compound (VOC), such as this compound. researchgate.net

DFT calculations are used to determine the adsorption energy and the net charge transfer for this compound and other interfering gases on the sensor surface. researchgate.net These calculations show that the interaction between this compound and the Ag-decorated SnO₂ surface with pre-adsorbed oxygen is significantly stronger than that of other VOCs like ethanol, isopropanol, and p-xylene, explaining the high selectivity of the sensor. researchgate.net

| Adsorbed Gas | Adsorption Energy (eV) | Net Charge Transfer (e) |

|---|---|---|

| This compound | -1.89 | -0.224 |

| Ethanol | -0.78 | -0.081 |

| Isopropanol | -0.83 | -0.095 |

| p-Xylene | -0.81 | -0.106 |

The strong adsorption and significant charge transfer from the this compound molecule to the sensor surface lead to changes in the electronic properties of the sensing material, which are detected as a change in resistance. nih.gov

Computational Modeling of Transport Phenomena

The transport of chemical species like this compound through porous media is relevant to a wide range of applications, from industrial reactors to environmental science. comsol.comarxiv.org Computational modeling is a vital tool for understanding and simulating these complex processes. comsol.com

Modeling reacting flows in porous media often involves solving for fluid flow, pressure, and the concentration of reacting species. comsol.it Physics interfaces in simulation software can combine models for flow in both free and porous domains, using equations like the Navier-Stokes equations for free flow and Darcy's law or the Brinkman equations for flow in porous media. comsol.comcomsol.com

These models can be viewed on two scales: a microscale that depicts the heterogeneities within the medium and a macroscale that describes the global behavior. arxiv.org Multiscale models are developed to bridge these scales, providing a comprehensive understanding of the transport phenomena. arxiv.org Such computational models are essential for designing and optimizing processes like heterogeneous catalysis in porous reactors where this compound might be used as a solvent or reactant. comsol.com

常见问题

Q. Example Contradiction Resolution Table :

| Parameter | Study A | Study B | Likely Cause of Discrepancy |

|---|---|---|---|

| Reaction Rate (25°C) | 0.15 mol/L·s | 0.09 mol/L·s | Catalyst concentration (0.5% vs. 1.0%) |

| LogP | 0.62 | 0.71 | Measurement method (shake-flask vs. HPLC) |

Advanced: What experimental designs are optimal for studying this compound’s stability under extreme conditions (e.g., high pH or UV exposure)?

Methodological Answer:

- Accelerated Aging : Expose samples to 80°C/75% RH for 4 weeks; analyze degradation via LC-MS .

- Photolysis Studies : Use a Xenon arc lamp (λ > 290 nm) and monitor hydroxyl radical formation via EPR .

- pH-Dependent Stability : Conduct buffered solutions (pH 2–12) with periodic titration to track hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。